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Compound Focus: SSR128129E
Cat. No.: S548012

Reported ICso /

Target o Experimental Context & Key Findings
Activity

FGFR1 ICs0 = 1.9 uM [1] Biochemical kinase assay; primary target identified [1]
[2][3] [2].

FGFR2 Inhibited [1] [3] Cellular assays; blocks responses mediated by

FGFR2 [1] [3].

FGFR3 Inhibited [1] [3] Cellular assays; blocks responses mediated by
FGFR3 [1] [3].

FGFR4 Inhibited [1] [3] Cellular assays; blocks FGF19 (FGFR4 ligand)-
induced capillary tube formation [1] [3].

Cellular Efficacy ICs0=31+1.6 nM Inhibition of FGF2-induced endothelial cell (EC)
(Proliferation) [2] [3] proliferation [2] [3].

Cellular Efficacy ICs0=15.2+45 Inhibition of FGF2-induced endothelial cell (EC)
(Migration) nM [2] [3] migration [2] [3].

Detailed Experimental Evidence and Protocols

SSR128129E functions as a multi-FGFR inhibitor and its high potency in cellular assays compared to

biochemical ICso is a hallmark of its allosteric mechanism [4] [1] [5].
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¢ In Vitro Models and Efficacy: SSR128129E demonstrates nanomolar potency in blocking FGFR
signaling across various cell lines, including human umbilical vein endothelial cells (HUVECS),
porcine aortic endothelial (PAE) cells, and various tumor cell lines (e.g., murine pancreatic Panc02)
[1] [3] [6]. It inhibits cellular processes like proliferation, migration, and lamellipodia formation induced
by various FGF ligands (FGF1, FGF2, FGF7, FGF19) [3] [6].

o Key Experimental Protocols:

o Scintillation Proximity Assay (SPA) for Binding: This protocol assesses the compound's
ability to interfere with the binding of a radiolabeled FGF ligand (125I-FGF-2) to the soluble
extracellular domain of FGFR (FGFR-1llicl? - Fc Chimera) [1] [2].

o Cell Proliferation Assay (e.g., CellTiter 96 AQueous): This method involves seeding cells in
96-well plates, starving them, then treating them with SSR128129E and mitogens like FGF2.
After 72 hours, cell viability is measured to determine the inhibitory concentration 50 (ICso) [1]
[2].

¢ In Vivo Efficacy: Oral administration of SSR128129E (at 30 mg/kg) has shown efficacy in multiple
mouse models, inhibiting the growth and metastasis of various tumors (e.g., pancreatic, breast, and
colon cancer) [1] [3] [6]. It also showed benefits in models of arthritis and atherosclerosis [1] [6].

Unique Allosteric Mechanism of Action

SSR128129E has a distinct mechanism compared to conventional ATP-competitive inhibitors, which you

can visualize in the diagram below.
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As shown, SSR128129E binds to the extracellular domain of FGFR, inducing a conformational change that
inhibits FGF-induced signaling and receptor internalization without competing with FGF for binding [4] [7]
[5]. This extracellular, allosteric mechanism is distinct from typical kinase inhibitors that target the

intracellular ATP-binding pocket [8].

Comparison with Other FGFR Inhibitors

SSR128129E represents a different class of FGFR inhibitor. The table below contrasts it with some ATP-

competitive inhibitors.
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Inhibitor Name

Mechanism Type

Primary FGFR

Key ClinicallPreclinical Stage
Targets

SSR128129E

Erdafitinib (JNJ-

42756493)

AZDA4547

Pemigatinib

Extracellular,
Allosteric [4] [5]

ATP-competitive,
Type | [8]

ATP-competitive,
Type | [8]

ATP-competitive [9]

Pan-FGFR Preclinical research [1] [3]
(FGFR1-4) [1]

Pan-FGFR [8] FDA-approved (metastatic urothelial
carcinoma) [8]

FGFR1-3 [8] Phase I/ll clinical trials [8]

FGFR1-3 [9] FDA-approved
(cholangiocarcinoma) [9]

Strategic Research Considerations

For your research and development comparisons, consider these points:

e Key Advantage: The allosteric mechanism may offer higher selectivity and different resistance

profiles compared to ATP-competitive drugs [4] [5].

¢ Research Applications: Preclinical studies highlight its potential not only in cancer but also in
inflammatory diseases like arthritis and in modulating the tumor microenvironment [1] [10] [6].

o Differentiating Data: When comparing inhibitors, note the critical difference between biochemical
ICso (UM range for kinase binding) and cellular ICso (nM range for functional effects), which is a
recognized feature of allosteric modulators [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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